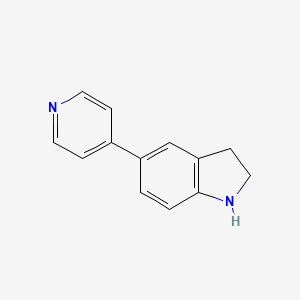
5-(Pyridin-4-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-4-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)indoline typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Suzuki–Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under palladium catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acid catalysts.
Major Products:
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: N-alkylated indoline derivatives.
Scientific Research Applications
5-(Pyridin-4-yl)indoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)indoline involves its interaction with various molecular targets. The indoline moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, while the pyridine ring can coordinate with metal ions and participate in π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
Pyridine: A simple aromatic ring with nitrogen at one position.
Indoline: A reduced form of indole with a saturated nitrogen-containing ring.
Uniqueness: 5-(Pyridin-4-yl)indoline is unique due to the presence of both an indoline and a pyridine ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
90679-08-6 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-4,6-7,9,15H,5,8H2 |
InChI Key |
DAQYEMLWVIQCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














